![molecular formula C11H13N3O2 B1609123 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-52-6](/img/structure/B1609123.png)
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Overview
Description
The compound “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine” is a complex organic molecule. It contains a methoxyphenyl group, an oxadiazole ring, and an ethanamine group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The methoxyphenyl group would add aromaticity to the molecule, and the ethanamine group would introduce a basic nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring might participate in electrophilic substitution reactions, while the ethanamine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and ethanamine group could increase its solubility in polar solvents .Scientific Research Applications
Pictet-Spengler Reaction Catalyst
This compound serves as an activated phenethylamine in the Pictet-Spengler reaction , which is a chemical reaction that synthesizes tetrahydroisoquinolines . It’s particularly used in the presence of perfluorooctanesulfonic acid, a strong acid that acts as a catalyst. This application is significant in the synthesis of various alkaloid compounds.
Synthesis of 1,3-Oxazepines
Another notable application is in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . 1,3-Oxazepines are seven-membered heterocyclic compounds with potential pharmacological activities, including anticonvulsant and anti-inflammatory properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZACEUGSCZILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406779 | |
Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
CAS RN |
885953-52-6 | |
Record name | 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.